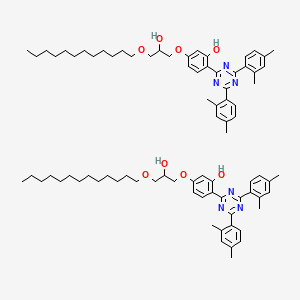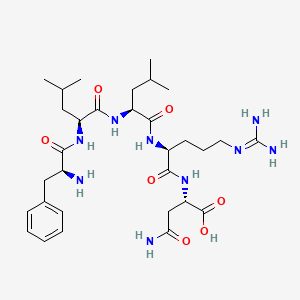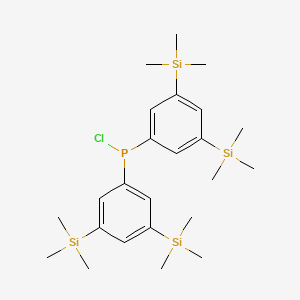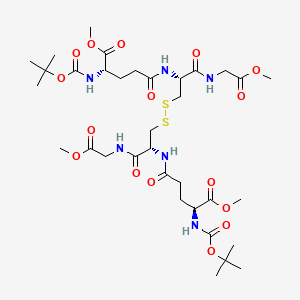
UV-400
Vue d'ensemble
Description
UV Absorber 400 is a complex organic compound known for its application as a UV absorber. This compound is particularly effective in protecting materials from the harmful effects of ultraviolet radiation, making it valuable in various industrial applications, especially in coatings and plastics .
Applications De Recherche Scientifique
UV Absorber 400 has several scientific research applications:
Chemistry: Used as a UV absorber in the formulation of coatings and plastics to enhance durability and longevity.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in dermatological products to protect skin from UV radiation.
Industry: Widely used in automotive and industrial coatings to prevent degradation due to UV exposure
Mécanisme D'action
UV-400, also known as 2-[4-[2-Hydroxy-3-tridecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2-[4-[2-hydroxy-3-dodecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, is a complex organic compound with a broad range of applications, particularly in the field of cosmetics as a UV filter .
Target of Action
The primary target of this compound is ultraviolet (UV) radiation, specifically in the UV-B and UV-A regions . It is designed to absorb, reflect, and scatter UV radiation, thereby protecting the skin from harmful effects such as sunburn, premature aging, and skin cancer .
Mode of Action
This compound operates by absorbing UV radiation. Its chemical structure allows it to absorb high-energy UV-B and UV-A rays, converting them into lower-energy states . This process reduces the amount of UV radiation that penetrates the skin.
Pharmacokinetics
As a topical agent, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are somewhat different from those of systemic drugsIts effectiveness is determined by its ability to remain on the skin surface and retain its UV-absorbing properties over time .
Result of Action
The primary result of this compound’s action is the prevention of UV-induced skin damage. By absorbing UV radiation, it reduces the amount of radiation that reaches the skin, thereby decreasing the risk of sunburn, premature skin aging, and skin cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its UV-absorbing properties can be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, factors such as temperature, humidity, and pH could potentially impact its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UV Absorber 400 involves multiple steps. The primary route includes the reaction of 1,3-benzenediol with 4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine-2-yl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the use of specialized reactors and purification systems to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
UV Absorber 400 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-[2-HYDROXY-3-DODECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN
- TINUVIN 400
- UV Absorber 400
Uniqueness
Compared to similar compounds, UV Absorber 400 offers superior UV absorption and stability. Its unique structure allows for better integration into various materials, providing enhanced protection and longevity .
Propriétés
IUPAC Name |
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMFBISUUNTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H108N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
153519-44-9 | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Is UV-400 effective in blocking UV radiation in real-world applications?
A1: Research suggests that materials containing this compound effectively block 100% of UV radiation, even in inexpensive products like children's sunglasses. [, ] This finding contrasts with older studies where UV protection was often inadequate, indicating improvements in manufacturing and adherence to safety standards. []
Q2: How does incorporating this compound into paints affect their photocatalytic activity?
A2: Studies on self-cleaning photocatalytic paints containing this compound (likely as a UV stabilizer for the TiO2 photocatalyst) reveal limitations in their effectiveness under indoor lighting conditions. [] While these paints demonstrate some activity under UV light, their ability to degrade pollutants like methyl red and methylene blue is significantly reduced under visible light. [] This highlights the need for improved formulations with visible-light-active photocatalysts to enhance their performance in indoor environments. []
Q3: Does this compound degrade over time in outdoor applications?
A3: Research on UV-absorbing films used in strawberry cultivation shows that while a film completely blocking UV radiation (likely containing this compound) initially enhanced yield and reduced pest populations, its performance declined after a period of use. [] This suggests potential degradation of the UV-blocking component, highlighting the need for further research into stabilizing these films for long-term effectiveness. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)




![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

